molecular formula C7H6N2 B1598013 3-(Isocyanomethyl)pyridine CAS No. 58644-55-6

3-(Isocyanomethyl)pyridine

Cat. No. B1598013
CAS RN: 58644-55-6
M. Wt: 118.14 g/mol
InChI Key: XBHGGXFINRSUAO-UHFFFAOYSA-N
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Description

“3-(Isocyanomethyl)pyridine” is a chemical compound with the empirical formula C7H6N2 . It has a molecular weight of 118.14 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of a broad range of isocyanides, including “3-(Isocyanomethyl)pyridine”, can be lengthy and inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety, and less reaction waste resulting in a highly reduced environmental footprint .


Molecular Structure Analysis

The molecular structure of “3-(Isocyanomethyl)pyridine” can be represented by the SMILES string [C-]#[N+]CC1=CC=CN=C1 . The InChI code for this compound is 1S/C7H6N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6H,5H2 .


Chemical Reactions Analysis

The isocyanide functionality, due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry . This is exemplified, for example, in the Ugi reaction .


Physical And Chemical Properties Analysis

“3-(Isocyanomethyl)pyridine” is a liquid in its physical form . It has a molecular weight of 118.14 . The IUPAC name for this compound is 3-(isocyanomethyl)pyridine .

Scientific Research Applications

Degradation of Pyridine in Drinking Water

Research has demonstrated the use of a dielectric barrier discharge (DBD) system for the removal of pyridine, a type of nitrogen heterocyclic compound, from drinking water. This process involves the strong oxidizing power of ozone and hydroxyl radical produced by the DBD system. Intermediate products such as 3-hydroxyl pyridine and fumaric acid were identified, and the nitrogen from pyridine was converted into nitrate. This study provides a theoretical and experimental foundation for using DBD strong ionization discharge in treating nitrogen heterocyclic compounds in water (Li et al., 2017).

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, which are closely related to pyridines, have been synthesized and analyzed for their biomedical applications. More than 300,000 such compounds have been described, used in a variety of biomedical contexts. This review covers the diversity of substituents, synthetic methods, and the biomedical applications of these compounds, highlighting their significance in the field of medicine and pharmacology (Donaire-Arias et al., 2022).

Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives

Pyrrolo[3,4-c]pyridine derivatives, another variant of pyridine compounds, have been extensively studied for their broad spectrum of pharmacological properties. These compounds have shown potential in treating diseases related to the nervous and immune systems and have demonstrated antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Application in Phosphorescent OLEDs

3-(1H-Pyrazol-1-yl)pyridine has been used as an electron-transporting unit to construct bipolar host materials for application in phosphorescent organic light-emitting diodes (PhOLEDs). This study demonstrates the versatility and efficiency of pyridine derivatives in the field of optoelectronics, highlighting their importance in the development of advanced lighting and display technologies (Li et al., 2016).

Vibrational, Conformational, and Electronic Structure Analysis

A comprehensive study on 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine provides insights into their molecular structure. This research, which includes theoretical and experimental spectroscopic studies, helps in understanding the impact of the hydroxymethyl group on pyridine ring vibrations and offers valuable information for their application in various scientific fields (Arjunan et al., 2012).

Safety And Hazards

“3-(Isocyanomethyl)pyridine” is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(isocyanomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHGGXFINRSUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377749
Record name 3-(isocyanomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isocyanomethyl)pyridine

CAS RN

58644-55-6
Record name 3-(isocyanomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58644-55-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Isocyanomethyl)pyridine
Reactant of Route 2
3-(Isocyanomethyl)pyridine

Citations

For This Compound
6
Citations
DA Tolstykh, KV Kozhikhova, MA Mironov - 2017 - elar.urfu.ru
Polysaccharide-based microgels possess the great potential for drug delivery application. They have a large surface area with high amount of functional groups able for bioconjugation […
Number of citations: 4 elar.urfu.ru
P Patil, M Ahmadian-Moghaddam, A Dömling - Green Chemistry, 2020 - pubs.rsc.org
The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in …
Number of citations: 67 pubs.rsc.org
RS Alqubelat, MM Obiedallah, AS Minin, G Lazzara… - Molecular Diversity, 2023 - Springer
The Ugi four-component condensation in diluted liposomal suspensions was used to prepare pectin-based submicron capsules. A set of isocyanides and aldehydes was used to …
Number of citations: 3 link.springer.com
B Pooi, J Lee, K Choi, H Hirao… - The Journal of Organic …, 2014 - ACS Publications
A straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles is reported. 1,4-Diaryl-1H-imidazoles have been difficult to access in ambient conditions, but our method …
Number of citations: 68 pubs.acs.org
R Xu - research.rug.nl
Commercially available starting materials, easy operation, and rapid synthesis of the fully substitutable polycyclic quinazolinones were achieved by an Ugi-four component reaction (Ugi-…
Number of citations: 0 research.rug.nl
ES Reckzeh, G Karageorgis, M Schwalfenberg… - Cell chemical …, 2019 - cell.com
Cancer cells sustain growth by altering their metabolism to accelerated aerobic glycolysis accompanied by increased glucose demand and employ glutamine as additional nutrient …
Number of citations: 97 www.cell.com

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